methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate
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Description
Methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression and apoptosis pathways . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase of the cell cycle . This leads to cell cycle arrest and subsequently triggers apoptosis, or programmed cell death .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines . It significantly inhibits the growth of these cells, with IC50 values in the nanomolar range . The compound also induces significant alterations in cell cycle progression and triggers apoptosis within cells .
Biochemical Analysis
Biochemical Properties
They are capable of binding in the biological system, which allows them to show versatile biological activities .
Cellular Effects
Related triazolopyrimidines have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of certain cell lines, indicating their potential as anticancer agents .
Molecular Mechanism
Related triazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This suggests that methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate may exert its effects at the molecular level through interactions with key biomolecules and potentially influencing gene expression.
Properties
IUPAC Name |
methyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-13-12(18-19-20)14(17-9-16-13)23-8-10-4-6-11(7-5-10)15(21)22-2/h4-7,9H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGXCPAHHXDKSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(=O)OC)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.